molecular formula C27H34N4+2 B1200493 Propidium CAS No. 36015-30-2

Propidium

Cat. No.: B1200493
CAS No.: 36015-30-2
M. Wt: 414.6 g/mol
InChI Key: ZDWVWKDAWBGPDN-UHFFFAOYSA-O
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Description

Propidium iodide is a fluorescent intercalating agent that binds to DNA and RNA by intercalating between the bases with little or no sequence preference. It is commonly used in cell biology to stain cells and nucleic acids, particularly for identifying dead cells in a population and as a counterstain in multicolor fluorescent techniques .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Propidium iodide is synthesized through a series of chemical reactions involving the quaternization of a phenanthridine derivative. The process typically involves the reaction of phenanthridine with an alkylating agent, such as methyl iodide, under controlled conditions to form the quaternary ammonium compound .

Industrial Production Methods

In industrial settings, this compound iodide is produced by scaling up the laboratory synthesis methods. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Mechanism of Action

Propidium iodide exerts its effects by intercalating between the bases of DNA and RNA, forming a stable complex. This intercalation enhances the fluorescence of the dye, allowing for the visualization of nucleic acids. This compound iodide is membrane-impermeant, making it useful for differentiating between live and dead cells based on membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound iodide is unique in its ability to differentiate between live and dead cells based on membrane integrity. Its enhanced fluorescence upon binding to nucleic acids makes it a valuable tool in various analytical techniques .

Properties

CAS No.

36015-30-2

Molecular Formula

C27H34N4+2

Molecular Weight

414.6 g/mol

IUPAC Name

3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium

InChI

InChI=1S/C27H33N4/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3/q+1/p+1

InChI Key

ZDWVWKDAWBGPDN-UHFFFAOYSA-O

SMILES

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N

Canonical SMILES

CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N

36015-30-2

Synonyms

Diiodide, Propidium
Iodide, Propidium
Propidium
Propidium Diiodide
Propidium Iodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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